N-(2-Phenylethenesulfonyl)-4-propylpiperidine-1-carboxamide
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Overview
Description
N-(2-Phenylethenesulfonyl)-4-propylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenylethenesulfonyl group attached to a piperidine ring, which is further substituted with a propyl group and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethenesulfonyl)-4-propylpiperidine-1-carboxamide typically involves the reaction of 2-phenylethenesulfonyl chloride with 4-propylpiperidine-1-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The process may involve the use of continuous flow reactors to improve efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethenesulfonyl)-4-propylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: The phenylethenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new sulfonamide derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in organic solvents such as dichloromethane or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: New sulfonamide derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-Phenylethenesulfonyl)-4-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenesulfonyl group is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the specific enzyme targeted . Additionally, the piperidine ring and carboxamide moiety contribute to the compound’s overall binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide
- N-(2-Phenylethenesulfonyl)-4-methylpiperidine-1-carboxamide
- N-(2-Phenylethenesulfonyl)-4-ethylpiperidine-1-carboxamide
Uniqueness
N-(2-Phenylethenesulfonyl)-4-propylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the piperidine ring enhances its lipophilicity and may improve its ability to cross biological membranes. Additionally, the combination of the phenylethenesulfonyl group with the piperidine and carboxamide moieties provides a unique scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Properties
CAS No. |
61298-70-2 |
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Molecular Formula |
C17H24N2O3S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-(2-phenylethenylsulfonyl)-4-propylpiperidine-1-carboxamide |
InChI |
InChI=1S/C17H24N2O3S/c1-2-6-15-9-12-19(13-10-15)17(20)18-23(21,22)14-11-16-7-4-3-5-8-16/h3-5,7-8,11,14-15H,2,6,9-10,12-13H2,1H3,(H,18,20) |
InChI Key |
JFBKLYRLXWRIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCN(CC1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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